molecular formula C20H13ClFNO2 B11815158 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11815158
M. Wt: 353.8 g/mol
InChI Key: GCWVEUXRHJDYRU-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C20H13ClFNO2 This compound is notable for its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-chloro-6-fluorobenzaldehyde with cyclopentadiene in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can be further utilized in chemical synthesis or research applications .

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound, sharing the chlorofluorophenyl group.

    Quinoline derivatives: Compounds with a similar quinoline core, often used in medicinal chemistry and drug development.

    Cyclopentadiene derivatives: Compounds with a cyclopentane ring, used in various organic synthesis reactions[][5].

Uniqueness

What sets 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid apart is its unique combination of structural features, including the fused quinoline-cyclopentane core and the chlorofluorophenyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development[5][5].

Properties

Molecular Formula

C20H13ClFNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)

InChI Key

GCWVEUXRHJDYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O

Origin of Product

United States

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